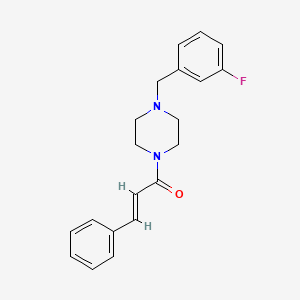
1-cinnamoyl-4-(3-fluorobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cinnamoyl-4-(3-fluorobenzyl)piperazine (CFBP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of piperazine derivatives and has a molecular weight of 329.4 g/mol.
作用机制
The exact mechanism of action of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-cinnamoyl-4-(3-fluorobenzyl)piperazine may reduce neuronal excitability and prevent seizures and anxiety-like behavior.
Biochemical and Physiological Effects:
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has been shown to have a low toxicity profile and does not produce any significant adverse effects. It has been found to be well-tolerated in animal models and has a favorable pharmacokinetic profile. The compound has been shown to cross the blood-brain barrier and reach the central nervous system, where it exerts its therapeutic effects.
实验室实验的优点和局限性
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It has a low toxicity profile and does not produce any significant adverse effects. However, there are some limitations to using 1-cinnamoyl-4-(3-fluorobenzyl)piperazine in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties fully. Additionally, the compound has not been tested in human clinical trials, and its safety and efficacy in humans are unknown.
未来方向
There is a growing interest in the potential therapeutic properties of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine, and several future directions can be explored. One possible direction is to investigate the compound's efficacy in treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study the compound's mechanism of action in more detail to identify potential drug targets. Finally, future research can focus on optimizing the synthesis method to improve the yield and purity of the compound.
Conclusion:
In conclusion, 1-cinnamoyl-4-(3-fluorobenzyl)piperazine is a promising compound that has shown potential therapeutic properties in animal models. The compound has a low toxicity profile and does not produce any significant adverse effects. However, more research is needed to fully understand its pharmacological properties and potential therapeutic applications. The future directions for research include investigating the compound's efficacy in treating other neurological disorders, studying its mechanism of action in more detail, and optimizing the synthesis method.
合成方法
The synthesis of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine involves the reaction of 3-fluorobenzylamine with cinnamoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with piperazine in ethanol to obtain 1-cinnamoyl-4-(3-fluorobenzyl)piperazine. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
科学研究应用
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities. It has also shown promising results in the treatment of neuropathic pain and Alzheimer's disease. The compound has been tested in animal models and has shown to be effective in reducing seizures and anxiety-like behavior.
属性
IUPAC Name |
(E)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-8-4-7-18(15-19)16-22-11-13-23(14-12-22)20(24)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXSHUYRWCPDM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)
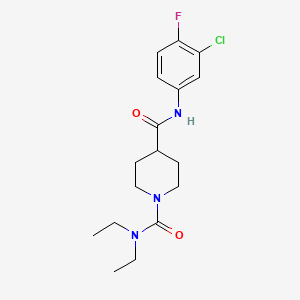
![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
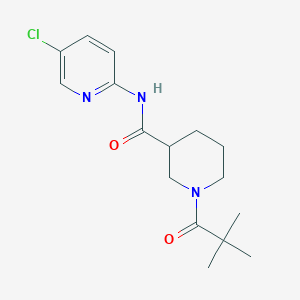
![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)
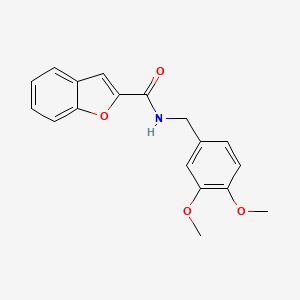
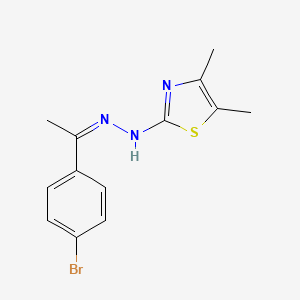
![3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)